4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (CAS 37441-49-9) is a highly specialized bifunctional building block featuring a reactive para-aniline moiety coupled to a 6-membered cyclic sultam (1,2-thiazinane 1,1-dioxide) [1]. In medicinal chemistry and advanced materials procurement, this compound is primarily selected as a conformationally restricted bioisostere for acyclic sulfonamides, morpholines, and piperidines [2]. The sultam ring provides a neutral, highly polar, and metabolically robust framework that resists common oxidative degradation pathways. For procurement teams and synthetic chemists, sourcing this exact pre-cyclized aniline eliminates multi-step, low-yield intramolecular cyclization protocols, providing a direct, high-purity vector for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling in the development of kinase inhibitors, Factor Xa anticoagulants, and specialized agrochemicals [1].
Substituting 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with cheaper, more common analogs like 4-(morpholin-4-yl)aniline or acyclic N-(4-aminophenyl)methanesulfonamide compromises both downstream performance and synthetic efficiency [1]. Morpholine and piperidine derivatives are highly susceptible to CYP450-mediated alpha-oxidation and N-dealkylation, leading to poor in vivo half-lives and potential hERG toxicity due to their basicity [1]. Conversely, acyclic sulfonamides suffer from high conformational flexibility, which incurs a significant entropic penalty upon binding to target proteins, often reducing target affinity by an order of magnitude. Furthermore, attempting to synthesize the sultam ring post-coupling from acyclic precursors typically results in poor cyclization yields and requires harsh conditions [2]. Procuring the pre-formed cyclic sultam aniline ensures structural rigidity, optimal sulfonyl oxygen vectors, and superior metabolic stability from the first synthetic step [1].
Cyclic sultams are engineered to overcome the metabolic liabilities of traditional cyclic amines. When incorporated into drug scaffolds, the 1,2-thiazinane 1,1-dioxide moiety demonstrates significantly higher resistance to liver microsome degradation compared to morpholine or piperidine analogs. In comparative human liver microsome (HLM) assays, compounds utilizing the 6-membered sultam ring routinely exhibit half-lives exceeding 45-60 minutes, whereas corresponding morpholine analogs undergo rapid oxidative cleavage, often degrading with half-lives under 15-20 minutes [1]. This stability is driven by the strong electron-withdrawing nature of the sulfonyl group, which deactivates the adjacent carbons against CYP450-mediated oxidation.
| Evidence Dimension | Human Liver Microsome (HLM) Half-life (t1/2) |
| Target Compound Data | >45-60 minutes (Sultam-containing scaffolds) |
| Comparator Or Baseline | Morpholine/Piperidine analogs (t1/2 < 15-20 minutes) |
| Quantified Difference | 3- to 4-fold increase in metabolic half-life |
| Conditions | In vitro HLM incubation assay under standard oxidative conditions |
Procuring this sultam precursor directly addresses late-stage pharmacokinetic failures caused by rapid metabolism of basic cyclic amines.
The 1,2-thiazinane 1,1-dioxide ring locks the sulfonyl group in a rigid conformation, optimizing the spatial orientation of the oxygen atoms for hydrogen bonding in target pockets (e.g., S1/S4 pockets of proteases or kinase hinge regions). Compared to acyclic sulfonamides, which must adopt a specific conformation from a highly flexible state, the pre-organized cyclic sultam incurs a much lower entropic penalty upon binding [1]. Structure-activity relationship (SAR) studies in protease and kinase inhibitor development show that replacing an acyclic sulfonamide with a 6-membered cyclic sultam can improve target IC50 values by 5- to 10-fold, driving potency into the low nanomolar range [2].
| Evidence Dimension | Target Binding Affinity (IC50) |
| Target Compound Data | Low nanomolar range (e.g., 1-10 nM) due to pre-organization |
| Comparator Or Baseline | Acyclic sulfonamide analogs (e.g., 50-100 nM) |
| Quantified Difference | 5- to 10-fold improvement in binding affinity |
| Conditions | In vitro enzyme inhibition assays (e.g., Factor Xa, ALK) |
Buyers developing high-affinity inhibitors must select rigidified precursors to achieve required potency thresholds without increasing molecular weight unnecessarily.
Basic amines like piperidine and morpholine are notorious for interacting with the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. The 1,2-thiazinane 1,1-dioxide group is neutral and possesses a distinct polar surface area that significantly reduces binding to the hERG channel[1]. In comparative safety panels, replacing a basic cyclic amine with a cyclic sultam routinely shifts hERG IC50 values from high-risk levels (<1-2 μM) to safe, non-inhibitory levels (>10-30 μM). This transformation allows for the retention of the spatial bulk required for target binding while completely engineering out the basicity that drives off-target cardiac liabilities [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) |
| Target Compound Data | >10-30 μM (Low risk profile) |
| Comparator Or Baseline | Piperidine/Morpholine analogs (<1-2 μM, High risk profile) |
| Quantified Difference | >10-fold reduction in hERG binding affinity |
| Conditions | In vitro patch-clamp or radioligand displacement hERG assays |
Selecting this sultam aniline over basic amine analogs prevents costly downstream clinical failures associated with cardiotoxicity.
Attempting to construct a 6-membered sultam ring late in a synthetic sequence via intramolecular cyclization of acyclic sulfonamides typically suffers from poor yields (often 20-40%) due to competing intermolecular reactions, polymerization, and the need for harsh basic conditions[1]. By procuring 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline as a pre-formed building block, chemists can utilize the highly reactive para-aniline group for standard, high-yield (>80-90%) amide couplings or Buchwald-Hartwig aminations. This shifts the synthetic burden away from complex cyclizations, drastically improving overall process efficiency and reducing the cost of goods for complex active pharmaceutical ingredients (APIs).
| Evidence Dimension | Stepwise Synthetic Yield |
| Target Compound Data | >80-90% (Direct coupling of pre-formed aniline) |
| Comparator Or Baseline | Late-stage sultam cyclization (20-40% yield) |
| Quantified Difference | 2- to 4-fold increase in operational yield |
| Conditions | Standard amide coupling vs. intramolecular sulfonamide alkylation |
For process chemists and procurement, buying the pre-cyclized scaffold reduces synthetic steps, minimizes waste, and ensures scalable manufacturability.
The rigid sultam ring acts as a highly effective vector for occupying the S1 or S4 pockets of serine proteases. It is heavily utilized as a core building block in the synthesis of pyrrolidine-3,4-dicarboxamide derivatives and other direct oral anticoagulants (DOACs), where metabolic stability and high affinity are paramount [1].
In oncology research, the sultam moiety replaces basic cyclic amines to eliminate hERG liabilities while maintaining critical hydrogen bond acceptor interactions in the kinase hinge region, making this aniline crucial for next-generation anaplastic lymphoma kinase (ALK) inhibitors [2].
For drug discovery teams facing late-stage attrition due to the rapid clearance of morpholine- or piperidine-containing leads, this compound serves as a plug-and-play bioisostere. It allows for rapid SAR profiling to rescue active compounds by improving their human liver microsome (HLM) half-lives [2].
For process chemists, procuring the pre-cyclized 1,2-thiazinane 1,1-dioxide aniline bypasses the low-yielding and harsh conditions required for late-stage sultam formation, directly improving the cost of goods and overall yield for complex active pharmaceutical ingredients[3].